molecular formula C16H15N3O3S B11478020 2-amino-7-[4-methoxy-3-(prop-2-yn-1-yloxy)phenyl]-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one

2-amino-7-[4-methoxy-3-(prop-2-yn-1-yloxy)phenyl]-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one

Cat. No.: B11478020
M. Wt: 329.4 g/mol
InChI Key: XAALLJKFFZJMMW-UHFFFAOYSA-N
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Description

2-amino-7-[4-methoxy-3-(prop-2-yn-1-yloxy)phenyl]-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one is a complex heterocyclic compound It features a thiazolopyridine core, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-7-[4-methoxy-3-(prop-2-yn-1-yloxy)phenyl]-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one typically involves multi-step reactions starting from readily available precursors. One common approach is to first synthesize the thiazolopyridine core through a cyclization reaction involving a suitable thioamide and a halogenated pyridine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, scaling up the reaction from laboratory to industrial scale requires careful consideration of factors such as reaction kinetics, heat transfer, and safety .

Chemical Reactions Analysis

Types of Reactions

2-amino-7-[4-methoxy-3-(prop-2-yn-1-yloxy)phenyl]-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

2-amino-7-[4-methoxy-3-(prop-2-yn-1-yloxy)phenyl]-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-7-[4-methoxy-3-(prop-2-yn-1-yloxy)phenyl]-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-7-[4-methoxy-3-(prop-2-yn-1-yloxy)phenyl]-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one stands out due to its unique combination of functional groups and the thiazolopyridine core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C16H15N3O3S

Molecular Weight

329.4 g/mol

IUPAC Name

2-amino-7-(4-methoxy-3-prop-2-ynoxyphenyl)-6,7-dihydro-4H-[1,3]thiazolo[4,5-b]pyridin-5-one

InChI

InChI=1S/C16H15N3O3S/c1-3-6-22-12-7-9(4-5-11(12)21-2)10-8-13(20)18-15-14(10)23-16(17)19-15/h1,4-5,7,10H,6,8H2,2H3,(H2,17,19)(H,18,20)

InChI Key

XAALLJKFFZJMMW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=O)NC3=C2SC(=N3)N)OCC#C

Origin of Product

United States

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